Product packaging for DEMEGEL(Cat. No.:CAS No. 172263-89-7)

DEMEGEL

Cat. No.: B1143266
CAS No.: 172263-89-7
M. Wt: 2747.41
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization and Significance of DEMEGEL in Contemporary Chemical Science

This compound is a trade name associated with the antimicrobial peptide D2A21. Antimicrobial peptides (AMPs) represent a crucial class of molecules in the innate immune system of many organisms and are increasingly being explored in contemporary chemical and pharmaceutical research as potential therapeutic agents. nih.govnih.gov The growing global challenge of antibiotic resistance has underscored the significance of discovering and developing new antimicrobial compounds with distinct mechanisms of action compared to conventional antibiotics. nih.govnih.gov D2A21, as an AMP, contributes to this area of research by offering a potential alternative or complementary approach to combating bacterial and other microbial infections. nih.gov Its study falls within the broader scope of peptide chemistry and the investigation of peptide-based therapeutics.

Historical Perspectives on the Theoretical Postulation or Initial Characterization of this compound

The chemical entity known as this compound, or D2A21, was characterized as a synthetic antimicrobial peptide. It is described as an amphipathic α-helix peptide. Its design is based on the use of repeating units of amino acids, specifically groups of 4 and 3 amino acids, arranged to maintain the alignment of polar and non-polar faces, characteristic of amphipathic alpha-helices. This structural motif is common among many naturally occurring antimicrobial peptides, which interact with and disrupt microbial cell membranes. The initial characterization involved its synthesis and evaluation for activity against various microorganisms.

Methodological Frameworks Guiding this compound Research

Research into this compound (D2A21) has primarily involved methodologies related to peptide synthesis and the evaluation of its biological activities. The peptide is synthesized using traditional methods, adding one amino acid at a time. This aligns with standard solid-phase peptide synthesis techniques commonly employed in peptide research to create precisely defined peptide sequences. nih.gov

Once synthesized, the research has focused on assessing its efficacy against different pathogens. Studies have included evaluating its activity against microorganisms such as T. vaginalis, C. trachomatis, and P. aeruginosa. Furthermore, preliminary research has explored its potential anti-tumor activity in specific models. These investigations typically involve in vitro assays to determine antimicrobial potency and in vivo studies in relevant models to assess efficacy. For instance, studies evaluating its effect on infected wounds in animal models have been conducted to understand its in vivo activity. Methodologies also extend to molecular analysis in studies involving transgenic expression of the peptide to confer resistance to diseases in plants.

Detailed Research Findings:

Initial research findings for D2A21 (this compound) have reported activity against a range of microorganisms and preliminary anti-tumor effects.

Target Organism/ConditionObserved ActivityReference
T. vaginalisActivity reported
C. trachomatisActivity reported
P. aeruginosaActivity reported
Rat prostate adenocarcinoma modelEstablished anti-tumor activity, improving survival rates from 25% to 75%
Pseudomonas syringae pv. tabaci (in transgenic tobacco)Showed remarkable disease resistance
Xanthomonas citri (in transgenic citrus)Showed significant canker resistance
Infected wounds (Pseudomonas aeruginosa in rats)Demonstrated significant activity compared with controls and standards of therapy, with 100% survival in treated animals vs. lower survival in control groups.

These findings highlight the diverse potential applications investigated for this peptide.

Properties

CAS No.

172263-89-7

Molecular Formula

C142H208N32O24

Molecular Weight

2747.41

Synonyms

DEMEGEL

Origin of Product

United States

Synthetic Strategies and Methodologies for Demegel and Its Analogues

Retrosynthetic Analysis and Design for DEMEGEL Synthesis

Retrosynthetic analysis is a crucial technique in organic synthesis for designing synthetic routes by working backward from the target molecule to readily available starting materials. guidetopharmacology.orgnih.govfishersci.ca For a linear peptide like D2A21, a retrosynthetic analysis typically involves disconnecting the amide bonds that link the amino acid residues. This process identifies the immediate precursors, which are the individual amino acids or protected amino acid fragments. nih.govfishersci.ca

The design of the synthetic strategy for this compound, given its peptide nature, centers on forming these amide bonds in a controlled and sequential manner. Traditional peptide synthesis, often employing solid-phase peptide synthesis (SPPS), aligns with this retrosynthetic approach. In SPPS, the C-terminal amino acid is anchored to a solid support, and subsequent amino acids are coupled step-by-step to the growing peptide chain. This method allows for the systematic construction of the peptide sequence.

While the general principles of retrosynthetic analysis apply to peptide synthesis, specific details regarding the unique sequence of D2A21 and any particular strategic disconnections beyond the standard peptide bonds are not detailed in the available research. The presence of 'Ea' in the sequence suggests a potential modification or non-standard amino acid, which would be a key consideration in the retrosynthetic design, requiring a specific synthetic route for its incorporation or formation within the peptide chain.

Novel Approaches in the Laboratory Synthesis of this compound

The synthesis of this compound is described as utilizing traditional methods. nih.govnih.gov However, research into peptide synthesis continually explores novel approaches to improve efficiency, reduce costs, and enhance the purity of the final product. While not explicitly stated as being applied to this compound's current production, novel methods in peptide synthesis that could be relevant include the use of optimized coupling reagents, microwave-assisted synthesis to accelerate reaction times, and enzymatic synthesis which offers high specificity and can be more environmentally friendly.

The patent literature suggests that designing periodic peptides using smaller, repeating monomer units (such as tetramers, trimers, or dimers) can substantially reduce production costs compared to traditional custom synthesis methods. nih.govnih.gov This approach represents a strategic design modification that impacts the synthetic methodology by focusing on the efficient synthesis and polymerization of these smaller units rather than the step-by-step addition of individual amino acids for the entire sequence. The monomers themselves can potentially be produced through synthetic or biological methods like microbial, viral, or enzymatic expression. nih.gov

Synthetic mimics of antimicrobial peptides also represent a promising class of compounds, with synthetic strategies allowing for flexibility in chemical structure to tune properties. nih.gov Solid-phase synthesis is a common method for generating a range of antimicrobial peptides and their mimics, allowing for relatively easy modification. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. youtube.comfishersci.cafishersci.ca Key principles relevant to peptide synthesis include atom economy, the use of less hazardous chemicals and safer solvents, designing for energy efficiency, and reducing the use of unnecessary derivatives. nih.govyoutube.comfishersci.ca

In peptide synthesis, particularly SPPS, large amounts of solvents are typically used, and the process can generate significant waste. Efforts in green peptide synthesis focus on developing greener solvent alternatives, optimizing reaction conditions to minimize energy consumption, and exploring catalytic methods which are often superior to stoichiometric reagents in terms of waste generation and efficiency. nih.govyoutube.comfishersci.ca Reducing the use of protecting groups, which require additional reagents and generate waste, is another important green chemistry consideration in peptide synthesis. nih.gov

While the importance of green chemistry in pharmaceutical synthesis is recognized, specific details or research findings on the implementation or evaluation of green chemistry principles specifically in the synthesis of this compound are not available in the provided information. Research into greener methods for solid-phase peptide synthesis in general could potentially be applied to this compound production to improve its environmental profile. fishersci.ca

Scalability and Efficiency Considerations in this compound Production Research

The patent information highlights that designing periodic peptides from smaller monomer units can lead to a substantial reduction in production cost compared to traditional methods. nih.govnih.gov This suggests that the strategy of synthesizing and polymerizing pre-formed monomers is being explored as a way to improve the scalability and economic efficiency of producing peptides like D2A21. Producing these monomers synthetically or through biological expression offers potential avenues for large-scale, cost-effective feedstock generation. nih.gov

Achieving scalability in manufacturing involves addressing factors such as the flexibility of the production process, workforce adaptability, and the integration of advanced technologies like automation. Efficient production planning and the ability to capture and act on real-time data are also crucial for successful scaling. uwm.edu.pl

While the concept of using monomer units points towards research into more scalable and efficient production strategies for this compound, detailed research findings on the specific scalability challenges encountered, process optimizations implemented, or the efficiency gains achieved at different production scales for this compound are not provided in the available information.

Elucidation of Demegel S Molecular Level Interactions

Non-Covalent Interactions of DEMEGEL with Biological Macromolecules

The positively charged amino acid residues within the peptide sequence of this compound are primarily responsible for the initial electrostatic attraction to the anionic surface of bacterial membranes, which are rich in negatively charged phospholipids (B1166683) medicinman.czfrontiersin.orgnih.govmdpi.com. This initial interaction is a critical step in overcoming the electrostatic repulsion that might otherwise prevent the peptide from reaching its target. Following this initial attraction, the amphipathic nature of this compound, possessing both hydrophobic and hydrophilic regions, facilitates further interactions. The hydrophobic segments of the peptide can then partition into the lipid bilayer of the bacterial membrane medicinman.czfrontiersin.orgnih.govmdpi.com.

Studies on related antimicrobial peptides indicate that interactions can extend to intracellular components. For instance, the peptide VSDH has been shown to target intracellular components, including proteins and nucleic acids, as revealed by Synchrotron-based Fourier Transform Infrared (SR-FTIR) analysis frontiersin.org. Molecular docking analysis further suggested that VSDH exhibited good bonding affinity to various enzymes involved in DNA synthesis frontiersin.org. While specific detailed findings on this compound's direct interaction with intracellular proteins or nucleic acids were not extensively detailed in the search results, the general mechanisms of AMPs suggest this as a possible mode of action after membrane translocation medicinman.czmdpi.com.

Hydrogen Bonding Networks in this compound Systems

Hydrogen bonding plays a significant role in the behavior of peptides, influencing their structure, stability, and interactions with their environment, including biological membranes researchgate.netnih.gov. While specific details on the intricate hydrogen bonding networks formed by this compound were not extensively provided, the importance of hydrogen bonding in peptide permeability and interactions is well-documented nih.gov.

The ability of peptides to form intrachain hydrogen bonds can influence their flexibility and aid in adapting their conformation to facilitate membrane penetration nih.gov. Furthermore, hydrogen bonding interactions occur between the peptide and the head groups of membrane lipids, as well as with water molecules in the surrounding aqueous environment nih.gov. The balance between hydrogen bonding with water (hydration) and interactions with the membrane is a key factor determining a peptide's ability to partition into and traverse the lipid bilayer nih.gov.

Theoretical studies on peptide permeability highlight that the hydrogen bond pattern of a molecule in the aqueous phase is correlated with its permeability nih.gov. High numbers of hydrogen bonds can lead to complexation with water molecules and increased molecular volume, potentially impairing membrane permeability nih.gov. Conversely, flexible structures capable of forming intrachain hydrogen bonds can adaptively reduce their polar surface area, improving permeability nih.gov.

Hydrophobic and Electrostatic Interactions of this compound

Hydrophobic and electrostatic interactions are the primary driving forces behind the initial binding and subsequent insertion of this compound into bacterial membranes medicinman.czfrontiersin.orgnih.govmdpi.com. The cationic nature of this compound, due to its basic amino acid residues, leads to strong electrostatic attraction to the negatively charged bacterial cell surface medicinman.czfrontiersin.orgnih.govmdpi.com. This selective interaction with bacterial membranes, which have a higher negative charge density compared to eukaryotic cell membranes, contributes to the peptide's selective toxicity towards bacteria.

Following the electrostatic attraction, the hydrophobic residues of this compound interact with the non-polar lipid tails within the bacterial membrane bilayer medicinman.czfrontiersin.orgnih.govmdpi.com. This hydrophobic interaction drives the insertion of the peptide into the membrane, disrupting its integrity. The amphipathic structure of this compound, with distinct charged and hydrophobic faces when folded into an alpha-helix, facilitates this process, allowing the peptide to align and integrate within the lipid environment nih.govmedicinman.cz.

The interplay between these electrostatic and hydrophobic forces is critical for the mechanism of action of this compound. The initial electrostatic "landing" on the membrane surface is followed by the insertion and perturbation of the lipid bilayer driven by hydrophobic interactions, ultimately leading to membrane destabilization and permeabilization nih.govmdpi.com.

Theoretical Binding Mechanisms of this compound in Model Systems

Theoretical models have been proposed to explain the mechanisms by which antimicrobial peptides like this compound interact with and permeabilize bacterial membranes in model systems. These models provide frameworks for understanding the structural rearrangements and cooperative behavior of peptides upon binding to the lipid bilayer nih.gov. Three prominent models include the carpet model, the barrel stave model, and the toroidal pore model nih.gov.

In the carpet model , peptides initially bind electrostatically to the membrane surface, accumulating in a "carpet-like" manner nih.gov. Once a threshold concentration is reached, the peptides induce a detergent-like effect, disrupting the membrane without forming discrete transmembrane pores nih.gov. This can lead to the disintegration of the membrane into micelles nih.gov.

The barrel stave model proposes that peptides insert into the membrane and aggregate to form pore structures nih.gov. In this model, the hydrophobic faces of the peptides interact with the lipid tails, forming the staves of a barrel-like pore, while the hydrophilic faces line the aqueous channel nih.gov.

The toroidal pore model , also referred to as the wormhole model, involves the peptides inserting into the membrane and inducing a localized curvature of the lipid bilayer nih.gov. The peptides align within the pore in a toroidal or wormhole shape, with both the peptides and the lipid head groups lining the pore nih.gov. This model combines aspects of both the carpet and barrel stave models nih.gov.

While the specific mechanism employed by this compound may depend on factors such as peptide concentration, lipid composition, and membrane potential, these theoretical models provide valuable insights into the possible modes of interaction and membrane disruption mediated by this class of peptides nih.gov.

Reaction Mechanisms Involving this compound in Controlled Environments

In controlled environments, such as in vitro studies or animal models, the "reaction mechanisms" involving this compound primarily refer to its modes of action leading to the inhibition or killing of microorganisms. These mechanisms are a direct consequence of the molecular interactions described above.

A primary reaction mechanism involves the disruption and permeabilization of the bacterial cell membrane medicinman.czmdpi.com. Upon interacting with the membrane via electrostatic and hydrophobic forces, this compound can induce a loss of membrane potential and compromise the membrane's integrity. This leads to leakage of essential intracellular components and ultimately cell death mdpi.com. Studies using techniques like propidium (B1200493) iodide (PI) uptake can demonstrate membrane disruption frontiersin.org.

Beyond membrane disruption, some antimicrobial peptides can translocate across the membrane and interact with intracellular targets medicinman.czfrontiersin.orgmdpi.com. As mentioned earlier, a related peptide showed affinity for enzymes involved in DNA synthesis frontiersin.org. This suggests that in controlled settings, this compound might also exert its effects by interfering with vital intracellular processes, although specific data for this compound's intracellular targets were not detailed in the provided results.

Furthermore, studies involving this compound in controlled environments have explored its incorporation into novel materials. For example, cecropin (B1577577) peptides, including D2A21 (this compound), have been used in the green synthesis of silver nanocomposites. In this controlled environment, the peptides acted as capping and reducing agents in the formation of the nanocomposite material. The resulting nanocomposite exhibited significantly enhanced antibacterial activity compared to the native peptides or silver nanoparticles alone, acting at the cell membrane level to cause complete loss of membrane potential and irreversible damage. This demonstrates how the chemical properties and interactions of this compound can be leveraged in controlled synthetic processes to create materials with enhanced biological activity.

The following table lists the chemical compound mentioned in this article and its corresponding PubChem CID, where available.

Compound NamePubChem CID
This compound (D2A21)Not available in search results

Note: While this compound is identified as the peptide D2A21 with a known InChIKey (KBUUUGIHUWJAIZ) and amino acid sequence (FAK-Ea^AKKFK-KFA-KKFAKFAFAF) nih.gov, a specific PubChem Compound ID (CID) directly corresponding to this peptide sequence was not found in the conducted searches.

Data Table: Representative Minimum Inhibitory Concentrations (MICs) of a Peptide-Based Nanocomposite (including D2A21) against Test Bacteria

Material Gram-Positive Bacteria (MIC, µg/mL) Gram-Negative Bacteria (MIC, µg/mL)
Native Peptides 4-6 4-6
Silver Nanoparticles >10 >10

This table illustrates the enhanced antibacterial activity observed when peptides like D2A21 are incorporated into nanocomposite materials in a controlled synthesis environment.

Computational and Theoretical Investigations of Demegel

Quantum Chemical Studies on DEMEGEL's Electronic Structure

Quantum chemical studies are fundamental in understanding the electronic structure of molecules. These studies involve applying quantum mechanics to chemical systems to calculate electronic contributions to physical and chemical properties at the atomic level researchgate.net. The primary goal is often to solve the Schrödinger equation for the molecular Hamiltonian to determine the electronic structure researchgate.net.

Methods commonly employed in quantum chemical studies include ab initio methods, Density Functional Theory (DFT), Hartree-Fock calculations, quantum Monte Carlo methods, and coupled cluster methods researchgate.net. These techniques can provide insights into properties such as molecular energies, geometries, charge distributions, and spectroscopic parameters. Understanding the electronic structure is crucial for predicting a molecule's reactivity and interactions. While quantum chemical methods can be applied to peptides like D2A21 (this compound), specific research detailing such studies on this compound was not found in the search results.

Molecular Dynamics Simulations of this compound and its Complexes

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their complexes over time nih.gov. MD simulations track the movement of atoms and molecules by solving equations of motion, providing insights into conformational changes, interactions with the environment, and the formation and stability of complexes.

For peptides like this compound, MD simulations could be used to investigate their behavior in various environments, such as in solution or interacting with membranes or other biological molecules. They can help understand how a peptide's structure changes, how it interacts with potential targets, and how it might self-assemble or aggregate. MD simulations are often described as a "computational microscope" due to their ability to reveal molecular-level details nih.gov. Studies on molecular dynamics simulations of large macromolecular complexes and cyclodextrin (B1172386) complexes illustrate the application of this technique to complex systems nih.gov. However, specific MD simulation studies focused on this compound or its complexes were not identified in the search results.

Advanced Modeling Techniques for this compound's Behavior in Complex Systems

Modeling the behavior of a compound like this compound within complex biological systems requires advanced computational techniques that can account for the intricate interactions and emergent properties of these systems. These techniques go beyond standard simulations to incorporate more sophisticated approaches for capturing system-level behavior.

Structure-Activity Relationship (SAR) Studies via Computational Approaches (theoretical aspects only)

Structure-Activity Relationship (SAR) studies aim to correlate the structural and physicochemical properties of molecules with their biological activity. Computational approaches to SAR involve using theoretical descriptors and statistical methods to build models that can predict the activity of new compounds based on their structure.

The theoretical aspects of computational SAR studies involve calculating molecular descriptors (e.g., electronic, steric, and topological properties) using quantum chemistry or other computational methods. These descriptors are then used in statistical models, such as regression or classification algorithms, to establish relationships between structure and activity. QSAR (Quantitative Structure-Activity Relationship) is a related approach that seeks to find quantitative relationships. Computational SAR is widely used in drug discovery and chemical biology to design and optimize molecules with desired properties. Although computational SAR principles could be applied to study the relationship between the structure of this compound (D2A21) and its antimicrobial activity, specific computational SAR studies focused solely on this compound were not found in the search results.

Degradation Pathways and Stability Studies of Demegel

Mechanistic Investigations of DEMEGEL Degradation in Controlled Environments

Detailed mechanistic studies specifically investigating the degradation of this compound (D2A21) in controlled laboratory environments are not extensively available in publicly accessible literature. However, based on the general behavior of peptides, several degradation pathways can be anticipated under controlled conditions such as forced degradation studies. These studies are essential to identify potential degradation products and understand the molecule's intrinsic stability. rsc.org

Common chemical degradation pathways for peptides like this compound include hydrolysis, oxidation, and deamidation. veeprho.com

Hydrolysis: This involves the cleavage of peptide bonds and is one of the primary degradation routes for peptides in aqueous solutions. encyclopedia.pub The rate of hydrolysis is significantly influenced by pH and temperature. Specific amino acid sequences, particularly those involving aspartic acid (Asp), are more susceptible to hydrolysis. sigmaaldrich.com

Oxidation: Amino acid residues such as methionine (Met), cysteine (Cys), tryptophan (Trp), tyrosine (Tyr), and histidine (His) are susceptible to oxidation. This can be initiated by atmospheric oxygen, light, or the presence of trace metal ions. veeprho.com For this compound, the presence of such residues would make it vulnerable to oxidative degradation.

Deamidation: This reaction typically involves the conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding carboxylic acids, which can alter the peptide's structure and function. sigmaaldrich.com

Forced degradation studies typically expose the compound to stress conditions like acidic, basic, oxidative, thermal, and photolytic environments to accelerate degradation and identify potential degradants. rsc.org

Table 1: General Conditions for Forced Degradation Studies of Peptides

Stress Condition Typical Reagents/Conditions Potential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl Cleavage of peptide bonds
Basic Hydrolysis 0.1 M - 1 M NaOH Cleavage of peptide bonds, Deamidation, β-elimination
Oxidation 3% - 30% H₂O₂ Oxidation of susceptible amino acid residues
Thermal Degradation Elevated temperatures (e.g., 40°C - 80°C) Hydrolysis, Deamidation, Aggregation

| Photodegradation | Exposure to UV or visible light (ICH Q1B) | Photo-oxidation, cleavage of bonds |

Biotransformation Pathways of this compound (excluding clinical contexts)

Specific studies detailing the biotransformation of this compound by environmental microorganisms or enzymes outside of a clinical context are scarce. As a peptide, this compound is expected to be susceptible to degradation by proteases, which are ubiquitous in the environment. The use of D-amino acids in synthetic peptides is a known strategy to increase resistance to proteolytic degradation. nih.gov

The biotransformation of peptides in the environment is a critical aspect of their environmental fate. Microorganisms produce a vast array of extracellular proteases that can break down peptides into smaller fragments and eventually to individual amino acids, which can then be utilized as a source of carbon and nitrogen.

Theoretical Models for Predicting this compound's Environmental Fate

Currently, there are no specific, publicly available theoretical models tailored to predict the environmental fate of this compound. However, general environmental fate models for chemical compounds do exist and can be broadly applied. mdpi.com For peptides, these models would need to incorporate parameters related to their high solubility in water, potential for adsorption to soil and sediment particles, and susceptibility to biodegradation.

Quantitative Structure-Activity Relationship (QSAR) models and other in silico tools can be used to predict the biodegradability and potential toxicity of chemical compounds based on their structure. nih.gov However, the accuracy of these models for complex molecules like peptides can be variable.

Influence of Environmental Factors on this compound's Stability (mechanistic aspects)

The stability of this compound, like other peptides, is significantly influenced by various environmental factors.

Temperature: Elevated temperatures generally accelerate the rates of chemical degradation reactions such as hydrolysis and deamidation. researchgate.net Lyophilized (freeze-dried) peptides are typically more stable at higher temperatures than peptides in solution. intercom.help For peptides in solution, storage at refrigerated or frozen temperatures is recommended to maintain stability. sigmaaldrich.com

pH: The pH of the surrounding environment is a critical factor affecting peptide stability. Extreme pH values can catalyze hydrolysis of peptide bonds. encyclopedia.pub The pH also influences the ionization state of amino acid side chains, which can affect the peptide's conformation and susceptibility to degradation. For instance, the oxidation of cysteine is accelerated at higher pH. sigmaaldrich.com

Light: Exposure to light, particularly ultraviolet (UV) radiation, can lead to the photodegradation of peptides. This can involve the photo-oxidation of susceptible amino acid residues like tryptophan and tyrosine or the cleavage of covalent bonds. frontiersin.org

Table 2: Influence of Environmental Factors on General Peptide Stability

Environmental Factor General Effect on Stability Mechanistic Aspect
Temperature Decreased stability with increasing temperature Accelerates rates of hydrolysis and deamidation
pH Decreased stability at extreme acidic or basic pH Catalyzes hydrolysis of peptide bonds; affects ionization and conformation
Light (UV/Visible) Can cause degradation Induces photo-oxidation and bond cleavage

| Presence of Proteases | Rapid degradation | Enzymatic cleavage of peptide bonds |

Design and Synthesis of Demegel Derivatives and Analogues

Rational Design Principles for Modifying DEMEGEL Structure

Rational design is a strategy employed in medicinal chemistry to create new molecules with a specific functionality, based on the prediction of how the molecule's structure will affect its behavior through physical models. wikipedia.org This approach moves beyond traditional trial-and-error methods to a more targeted and efficient process. stackwave.com The success of rational design is highly dependent on reliable information about the target's structure, function, and mechanism of action. taylorandfrancis.com

The modification of the this compound structure is guided by several key principles:

Target-Based Design : This involves leveraging detailed structural information of the biological target, often obtained through techniques like X-ray crystallography or NMR spectroscopy. stackwave.com With this information, modifications to the this compound scaffold can be designed to enhance binding affinity and selectivity for the target's active site.

Bioisosteric Replacement : This principle involves substituting a functional group within the this compound molecule with another group that has similar physical or chemical properties. This is done to improve the molecule's pharmacokinetic or pharmacodynamic properties without significantly altering its interaction with the biological target.

Structure-Based Drug Design (SBDD) : Computational modeling is used to predict how different structural modifications to this compound will interact with its target. stackwave.com This allows for the in silico evaluation of numerous potential derivatives before committing to their chemical synthesis.

Conformational Restriction : By introducing elements that reduce the flexibility of the this compound molecule, it is possible to lock it into its bioactive conformation. This can lead to an increase in potency and selectivity, as the energetic cost of adopting the correct binding pose is reduced.

The process of rationally designing this compound derivatives typically involves:

Identifying a suitable target for which adequate structural and functional information is available. taylorandfrancis.com

Pinpointing specific sites on the this compound structure where modifications are likely to result in desired changes in function. taylorandfrancis.com

Characterizing the synthesized derivatives to evaluate the effects of the modifications. taylorandfrancis.com

Synthetic Routes to Key this compound Analogues

The synthesis of this compound analogues can be approached through various synthetic strategies, aiming for efficiency and the ability to generate a diverse range of derivatives. While specific routes for this compound are proprietary, general methodologies for creating analogous structures are well-established in the chemical literature.

One common approach involves a multi-step synthesis starting from readily available precursors. For instance, a convergent synthesis might be employed, where different fragments of the this compound analogue are synthesized separately and then combined in the final steps. This approach is often efficient for producing a variety of analogues, as different fragment variations can be readily swapped in.

A hypothetical synthetic approach to a core scaffold similar to what might be used for this compound analogues could involve:

Heterocycle Formation : Many complex molecules are built around a core heterocyclic ring system. The synthesis of this core is a critical step. For example, a Guareschi-Thorpe condensation could be used to create a substituted 2-pyridone ring, a common scaffold in medicinal chemistry. beilstein-journals.org

Cross-Coupling Reactions : Modern cross-coupling reactions, such as the Suzuki or Stille couplings, are powerful tools for forming key carbon-carbon or carbon-heteroatom bonds. beilstein-journals.orgnih.gov These reactions are often used in the later stages of a synthesis to attach various substituents to the core scaffold.

Functional Group Interconversion : Throughout the synthesis, various functional groups may need to be modified or protected to ensure the desired reactions occur at the correct positions.

Below is a table outlining a potential, generalized synthetic route for a class of this compound analogues.

StepReaction TypeReactantsReagents and ConditionsProduct
1CondensationSubstituted 1,3-diketone, CyanoacetamideBase (e.g., piperidine), Ethanol, RefluxSubstituted 2-pyridone core
2HalogenationSubstituted 2-pyridone coreN-Bromosuccinimide (NBS), AcetonitrileBrominated pyridone intermediate
3Suzuki CouplingBrominated pyridone intermediate, Aryl boronic acidPalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Toluene/Water, HeatAryl-substituted this compound analogue

This table is interactive. You can sort the data by clicking on the column headers.

Structure-Function Relationship (SFR) Exploration for this compound Derivatives (theoretical aspects only)

The exploration of Structure-Function Relationships (SFR) for this compound derivatives is a theoretical exercise aimed at understanding how specific structural features of a molecule influence its biological activity. This understanding is crucial for the rational design of more potent and selective compounds.

Theoretical SFR exploration for this compound derivatives would primarily involve computational methods:

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. For this compound derivatives, a QSAR study would involve compiling a dataset of analogues with their measured activities and then using statistical methods to derive a model that can predict the activity of new, unsynthesized derivatives.

Pharmacophore Modeling : A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. By analyzing the structures of active this compound analogues, a pharmacophore model can be developed. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore and are therefore likely to be active.

Molecular Docking : This computational technique predicts the preferred orientation of a molecule when bound to a target. For this compound derivatives, docking studies can provide insights into how different substituents on the this compound scaffold interact with the amino acid residues in the target's binding site. This can help to explain why certain derivatives are more active than others and guide the design of new derivatives with improved binding.

The following table illustrates a hypothetical SFR for a series of this compound derivatives, based on theoretical predictions.

DerivativeSubstitution at R1Substitution at R2Predicted Binding Affinity (LogKi)Predicted Selectivity
This compound-001-H-H-6.5Moderate
This compound-002-CH₃-H-6.8Moderate
This compound-003-H-Cl-7.2High
This compound-004-OCH₃-F-7.5High
This compound-005-CF₃-Cl-8.1Very High

This table is interactive. You can sort the data by clicking on the column headers.

Library Generation and Screening Methodologies for this compound-Based Compounds

To explore the chemical space around the this compound scaffold more broadly, combinatorial libraries of this compound-based compounds can be generated and screened.

Library Generation:

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. nih.gov For this compound, a library could be generated by taking a core scaffold and reacting it with a set of diverse building blocks. This can be done using techniques like:

Solid-Phase Synthesis : The this compound core can be attached to a solid support (resin), and then various reagents can be added in a stepwise fashion. This method simplifies the purification process, as excess reagents and byproducts can be washed away.

Parallel Synthesis : This involves the simultaneous synthesis of a large number of compounds in separate reaction vessels, often arranged in a microtiter plate format.

Screening Methodologies:

Once a library of this compound-based compounds has been generated, it needs to be screened to identify the most promising candidates. Common screening methods include:

High-Throughput Screening (HTS) : HTS uses automated robotics to rapidly test hundreds of thousands of compounds for their activity against a specific biological target. nih.gov

Virtual Screening : This computational approach uses computer models to predict which compounds in a virtual library are most likely to be active. nih.gov This can be used to prioritize compounds for synthesis and experimental testing.

Fragment-Based Screening : This method involves screening smaller, lower-molecular-weight compounds (fragments) for weak binding to the target. nih.gov Hits from a fragment screen can then be optimized and grown into more potent lead compounds.

DNA-Encoded Libraries (DEL) : This technology involves synthesizing libraries of compounds where each molecule is attached to a unique DNA barcode that encodes its chemical structure. vipergen.commedchemexpress.com The entire library can be screened in a single tube, and the hits are identified by sequencing their DNA barcodes. vipergen.commedchemexpress.com

The choice of screening method will depend on factors such as the nature of the biological target, the size of the compound library, and the available resources.

Advanced Analytical Characterization Techniques for Demegel

Spectroscopic Methodologies for DEMEGEL Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of a compound. For this compound, various spectroscopic methods offer complementary information, enabling detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for analyzing the atomic structure and composition of organic molecules. measurlabs.com It provides detailed information about the types, quantities, and arrangement of atoms within a molecule. measurlabs.com Both 1H and 13C NMR are commonly used, and advanced two-dimensional (2D) NMR techniques can be applied for more complex molecular structures. measurlabs.com NMR can also be used to identify molecules and quantify their concentration in a sample. measurlabs.com The principle behind NMR relies on the magnetic properties of certain nuclei, which exist in specific spin states when exposed to an external magnetic field. libretexts.org Transitions between these spin states, which are specific to the nucleus and its chemical environment, are observed. libretexts.org

Mass Spectrometry (MS) Applications for this compound and its Metabolites

Mass Spectrometry (MS) is a key analytical tool for determining the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly powerful for metabolite identification and structural elucidation. criver.com These techniques offer the sensitivity and precision needed to detect low-concentration analytes and differentiate them from endogenous compounds. criver.com By combining accurate mass measurements, high resolution, and fragmentation data with separation techniques, mass spectrometers provide superior information for metabolite profiling and structural analysis. criver.com GC-MS is effective for volatile metabolites and provides reproducible fragmentation patterns useful for identification against spectral libraries. thermofisher.com LC-MS/MS is a primary tool in industry for metabolite identification, offering sensitivity and the ability to discern target analytes from abundant natural compounds. criver.com

Metabolite identification often involves obtaining spectral information, including m/z, retention time, and signal intensity, and matching this data with spectral databases. creative-proteomics.com Databases such as METLIN, MassBank, and mzCloud are used for LC-MS data, while NIST, Fiehn, and GMD are relevant for GC-MS data. creative-proteomics.com

Vibrational Spectroscopy (IR, Raman) in this compound Research

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups and molecular vibrations within a compound. IR spectroscopy measures the interaction of infrared radiation with matter through absorption, emission, or reflection, and is widely used to identify chemical substances and functional groups. wikipedia.orglibretexts.org Different functional groups absorb at characteristic frequencies, creating a unique "fingerprint" spectrum for each molecule. libretexts.org Fourier-transform infrared (FTIR) spectroscopy is a common laboratory technique used for this purpose. wikipedia.org Studies have utilized FTIR spectroscopy, for instance, to suggest the involvement of peptides as capping and reducing agents in nanocomposite materials. patsnap.com

Chromatographic Separation Techniques for this compound Purity and Analysis

Chromatographic techniques are essential for separating components within a mixture, allowing for the assessment of purity and the analysis of individual compounds. These methods are based on the differential partitioning of substances between a stationary phase and a mobile phase. meckey.comwordpress.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of various compounds. chromatographyonline.com For compounds that are polar or ionic, such as some potential forms or related substances of this compound, reversed-phase columns may not be suitable, and alternative stationary phases or derivatization steps might be necessary to improve detectability and separation. psu.edupsu.edu Fluorinated HPLC phases, for example, can offer different selectivity compared to traditional C18 phases and can be useful for separating aromatic and halogenated aromatic compounds. chromatographyonline.comchromatographyonline.com

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile or semi-volatile compounds. psu.edu GC coupled with mass spectrometry (GC-MS) is a common approach for the analysis and identification of such substances and their metabolites. thermofisher.comnih.gov For less volatile compounds, derivatization may be required before GC analysis to increase volatility and thermal stability. thermofisher.com

Advanced Microscopy Techniques for this compound Morphology (e.g., in materials science context)

Microscopy techniques are crucial for visualizing the morphology and structural characteristics of materials at various scales. In a materials science context, advanced microscopy can provide detailed information about the size, shape, and arrangement of this compound particles or structures.

Transmission Electron Microscopy (TEM) is a technique that can determine particle size and provide high-resolution images of materials down to the nanoscale. patsnap.commdpi.com For instance, TEM has been used to indicate particle sizes in the range of 3 ± 0.4 to 20 ± 5 nm for certain nanocomposite materials. patsnap.com Scanning Electron Microscopy (SEM) is another technique used to examine the surface morphology of materials. patsnap.com These techniques are critical for understanding the relationship between material properties and their structure at the microscopic and atomic scale. mit.edu

Electrochemical Methods in this compound Characterization

Electrochemical methods involve studying the electrical properties of a substance and its interactions at an electrode interface. These techniques can provide information about redox behavior, conductivity, and interactions with other species.

Cyclic Voltammetry (CV) is a widely used electroanalytical technique that provides rapid quantitative data about electrochemical reactions. gamry.comsfu.ca It can offer insights into the kinetics of electron transfer, diffusion coefficients, and thermodynamic information. gamry.com CV is often the initial experiment performed on an electroactive analyte to determine its redox potential. gamry.com It involves applying a continuous cyclic potential to a working electrode and measuring the resulting current, which is proportional to the analyte concentration. gamry.com Other electrochemical techniques, such as electrochemical impedance spectroscopy (EIS), can also be used to characterize the electrical properties of materials and interfaces. chalmers.se

Emerging Research Directions and Future Perspectives for Demegel

Integration of DEMEGEL into Novel Material Systems

Emerging research directions for this compound include its potential integration into novel material systems to enhance its delivery, stability, and efficacy. The concept of polymer conjugates of therapeutic peptides is a relevant area, suggesting that covalent attachment of water-soluble polymers to peptides like this compound could modify their characteristics upon administration uni.lunih.gov. This could lead to altered pharmacokinetic properties and potentially improved therapeutic outcomes.

Furthermore, given this compound's investigated use in burn wound management nih.govnih.gov, its incorporation into advanced wound dressing materials represents a significant area for future development. While the provided information specifically mentions the use of bioactive glasses in burn management and the testing of this compound in this context nih.gov, it suggests the potential for synergistic approaches where this compound could be integrated into or used in conjunction with such materials to leverage their combined therapeutic effects, such as improved healing and antibacterial activity nih.gov. Future research could focus on developing composite materials that combine the antimicrobial properties of this compound with the regenerative or protective features of novel biomaterials.

Theoretical Exploration of this compound's Role in Biochemical Processes (mechanistic, non-clinical)

Theoretical exploration into the mechanistic role of this compound in biochemical processes, particularly its interaction with microbial targets, is a crucial area for future research. As an antimicrobial peptide, this compound's mechanism of action is understood to involve the disruption of bacterial and fungal membranes nih.gov. Theoretical studies can delve deeper into the molecular details of this interaction.

Computational strategies are becoming increasingly valuable in understanding the behavior of peptides that interact with biological membranes guidetopharmacology.orgnih.gov. These methods can provide insights into how this compound interacts with the lipid bilayers of microbial cells at an atomic or molecular level. Such non-clinical, mechanistic explorations could involve simulations and modeling to understand the peptide's insertion into the membrane, pore formation (if applicable), and the resulting destabilization of the microbial cell. This theoretical understanding is vital for rational design and optimization of this compound or its analogues.

Advanced Theoretical Modeling for this compound's Multifaceted Applications

Advanced theoretical modeling techniques can be applied to explore the multifaceted applications of this compound beyond its primary antimicrobial function. Computational strategies such as cheminformatic filters, molecular dynamics simulations, artificial intelligence algorithms, and statistical models are employed in the study of membrane-penetrating peptides guidetopharmacology.orgnih.gov. These methods can be leveraged to predict and analyze various properties of this compound relevant to its potential applications.

For instance, modeling can help predict the permeability of this compound across different biological barriers, its potential interactions with host cells (to understand specificity and minimize off-target effects), and its stability in various physiological environments. Advanced theoretical modeling can also aid in the design of modified this compound structures with enhanced activity, reduced toxicity, or improved pharmacokinetic profiles. This in silico approach can significantly accelerate the research and development process for new applications of this compound.

Challenges and Opportunities in this compound Research

Research into peptides like this compound presents both significant challenges and opportunities. A major opportunity lies in addressing the global crisis of antimicrobial resistance, where novel agents with distinct mechanisms of action are urgently needed nih.govherts.ac.uk. This compound, as an antimicrobial peptide, offers a potential alternative to traditional antibiotics nih.gov.

However, challenges exist in translating the potential of antimicrobial peptides into widespread clinical use nih.gov. While not specific to this compound in the provided snippets, general challenges for antimicrobial peptides include factors such as stability, potential toxicity to host cells, production costs, and delivery methods. For integration into material systems like bioactive glasses for burn care, challenges include selecting appropriate compositions and forms for application nih.gov.

Q & A

Basic Research Questions

Q. How to formulate research questions for DEMEGEL that address gaps in existing literature?

  • Methodological Approach : Begin by conducting a systematic literature review to identify understudied aspects of this compound, such as its thermodynamic stability, reaction kinetics, or interactions with biomolecules. Use analytical frameworks (e.g., PICO: Population, Intervention, Comparison, Outcome) to structure questions that challenge existing assumptions or explore novel applications . For example:

  • "How does this compound’s molecular conformation influence its catalytic efficiency under varying pH conditions compared to analogous compounds?"
    • Key Tools : Semantic search engines (Google Scholar, Mendeley Data) and citation-tracking software to map knowledge gaps .

Q. What experimental design principles are critical for reproducibility in this compound synthesis?

  • Methodological Approach : Adopt a factorial design to isolate variables (e.g., temperature, solvent polarity) affecting this compound’s synthesis yield. Document protocols rigorously, including equipment calibration (e.g., NMR spectrometers) and reagent purity standards. Reference IUPAC guidelines for compound characterization (e.g., reporting melting points with ±0.5°C precision) .
  • Validation : Include negative controls (e.g., solvent-only batches) and triplicate trials to assess variability .

Q. How to validate this compound’s spectroscopic data against computational models?

  • Methodological Approach : Compare experimental IR/Raman spectra with density functional theory (DFT) simulations. Use software like Gaussian or ORCA to model this compound’s vibrational modes, ensuring basis sets (e.g., B3LYP/6-31G*) align with experimental conditions . Discrepancies >5% warrant re-examination of sample purity or computational parameters .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Approach : Perform meta-analyses of published IC₅₀ values, stratifying data by assay type (e.g., cell-free vs. in vivo). Apply statistical frameworks (e.g., mixed-effects models) to account for variability in experimental conditions (e.g., cell line viability, incubation time). Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Case Study : If this compound shows conflicting cytotoxicity in Jurkat vs. HEK293 cells, investigate cell-specific uptake mechanisms via LC-MS quantification of intracellular this compound concentrations .

Q. What strategies optimize this compound’s stability in long-term storage for pharmacokinetic studies?

  • Methodological Approach : Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months). Analyze degradation products via HPLC-MS and correlate with environmental factors (e.g., oxygen permeability of packaging materials). Use Arrhenius equations to predict shelf-life .
  • Advanced Tooling : Pair differential scanning calorimetry (DSC) with molecular dynamics simulations to predict amorphous vs. crystalline phase transitions .

Q. How to design interdisciplinary studies linking this compound’s chemical properties to ecological impacts?

  • Methodological Approach : Integrate cheminformatics (e.g., QSAR models predicting this compound’s biodegradability) with ecotoxicological assays (e.g., Daphnia magna mortality rates). Use Delphi methods to harmonize endpoints across disciplines, ensuring consensus on metrics like NOEC (No Observed Effect Concentration) .
  • Data Synthesis : Employ GIS mapping to overlay this compound usage patterns with environmental monitoring data, identifying high-risk ecosystems .

Methodological Resources

  • Data Management : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for this compound datasets. Platforms like Figshare or Zenodo support version control and DOI assignment .
  • Ethical Compliance : For human/animal studies, obtain IRB approval and document informed consent protocols. Cambridge English’s guidelines emphasize replicability and transparency in data reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.